
N-ethyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide
Descripción
N-ethyl-2-(2-oxo-5-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)-N-phenylacetamide is a small-molecule acetamide derivative featuring a pyridinone core substituted with a 1,2,4-oxadiazole ring. The oxadiazole moiety at position 5 of the pyridinone is further functionalized with a para-tolyl (p-tolyl) group, contributing to its aromatic and lipophilic character. The acetamide nitrogen is di-substituted with ethyl and phenyl groups, distinguishing it from mono-substituted analogs.
Propiedades
IUPAC Name |
N-ethyl-2-[5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-phenylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-3-28(20-7-5-4-6-8-20)22(30)16-27-15-19(13-14-21(27)29)24-25-23(26-31-24)18-11-9-17(2)10-12-18/h4-15H,3,16H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQDWRBVOOVTIS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound involves multi-step processes, typically beginning with the formation of the 1,2,4-oxadiazole ring, followed by the introduction of the pyridine and acetamide groups. Reagents such as ethylamine, p-tolyl derivatives, and various coupling agents are commonly used under controlled temperature and pressure to achieve the desired compound.
Industrial Production Methods: On an industrial scale, the synthesis may be scaled up using continuous flow reactors and optimized catalysts to enhance yield and purity. The industrial process would focus on maximizing efficiency and minimizing by-products, often involving automated systems for precise control.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, typically facilitated by strong oxidizing agents, resulting in the formation of various oxidized derivatives.
Reduction: Reduction can be carried out using agents like sodium borohydride, affecting the functional groups accordingly.
Substitution: Nucleophilic and electrophilic substitutions are feasible, where reagents such as alkyl halides or acyl chlorides introduce different substituents into the molecule.
Common Reagents and Conditions: Reactions typically occur under conditions such as reflux, with the presence of catalysts like palladium on carbon for hydrogenation, or Lewis acids for substitution reactions.
Major Products Formed: Depending on the reaction type, major products may include oxidized, reduced, or substituted derivatives of the original compound, potentially forming various esters, amides, or alkylated products.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block in synthetic organic chemistry, aiding in the development of new materials and catalysts.
Biology: Its structural properties are investigated for potential bioactivity, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a pharmacophore in drug development, targeting various disease pathways.
Industry: Used in materials science for creating specialized polymers and coatings with unique properties.
Mecanismo De Acción
The compound exerts its effects through interactions at the molecular level, involving hydrogen bonding, π-π interactions, and covalent modifications. Molecular targets might include specific enzymes, receptors, or nucleic acids, depending on the application. Pathways involved could range from metabolic pathways in biological systems to catalytic cycles in industrial processes.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Key Structural Analogues
The primary structural analogs identified include derivatives with variations in the oxadiazole substituent and acetamide backbone.
Compound M212-1245: N-(3-ethylphenyl)-2-{2-oxo-5-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-1(2H)-yl}acetamide
This analog () shares the pyridinone-oxadiazole backbone but differs in two critical regions:
Oxadiazole Substituent : The isopropyl (propan-2-yl) group replaces the para-tolyl group, reducing aromaticity and introducing aliphatic bulk.
Acetamide Substituents: The nitrogen is mono-substituted with a 3-ethylphenyl group, contrasting with the di-substituted (ethyl + phenyl) nitrogen in the target compound.
Table 1: Structural and Physicochemical Comparison
*Estimated using fragment-based methods.
Pharmacological Implications
- Steric Effects: The di-substituted acetamide in the target compound may introduce steric hindrance, affecting binding to target proteins compared to M212-1245’s mono-substituted system.
- Target Selectivity : The aromatic para-tolyl group could facilitate π-π stacking interactions with hydrophobic enzyme pockets, whereas the isopropyl group in M212-1245 may favor interactions with aliphatic residues.
Broader Structural Comparisons
Compounds from Pharmacopeial Forum ()
Compounds m, n, and o feature tetrahydropyrimidin-yl and phenoxyacetamido groups, diverging significantly from the pyridinone-oxadiazole core. These analogs prioritize bulkier, peptide-like backbones, suggesting divergent therapeutic targets (e.g., protease inhibition) .
Patent-Derived Compounds (–4)
Cyclopropanesulfonic acid amides and imidazo-pyrrolo-pyridine derivatives (e.g., cyclopropanesulfonic acid [(1S,3S,4R)-3-(2-difluoromethyl-imidazo[4,5-d]pyrrolo[2,3-b]pyridin-1(6H)-yl)-4-ethyl-cyclopentyl]-amide) exhibit complex polycyclic architectures.
Research Findings and Data Gaps
While structural comparisons highlight critical differences, pharmacological data for the target compound and its analogs remain unavailable in the provided evidence. Key research priorities include:
- In vitro assays to compare binding affinities against shared targets (e.g., kinases, GPCRs).
- ADME studies to evaluate the impact of substituents on solubility, metabolic stability, and bioavailability.
Q & A
Q. How do structural modifications (e.g., halogen substitution) impact the compound’s metabolic profile?
- Methodological Answer :
- Introduce deuterium isotopes at metabolically labile sites to prolong half-life .
- Use microsomal stability assays (human liver microsomes) to compare oxidation rates of chloro- vs. bromo-substituted analogs .
- Analyze metabolites via LC-QTOF-MS to identify cytochrome P450-mediated modifications .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.